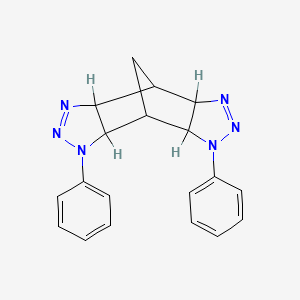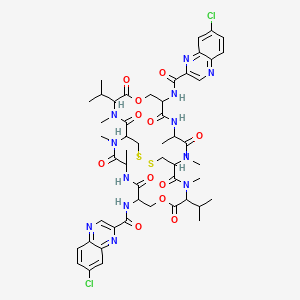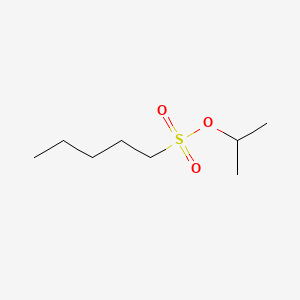
1-Methylethyl 1-pentanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 1-pentanesulfonate is an organic compound with the molecular formula C8H18O3S. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl 1-pentanesulfonate can be synthesized through the reaction of 1-pentanesulfonyl chloride with isopropanol. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of isopropyl 1-pentanesulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 1-pentanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl 1-pentanesulfonate can hydrolyze to form 1-pentanesulfonic acid and isopropanol.
Oxidation and Reduction: While the sulfonate group is generally resistant to oxidation and reduction, the organic moiety can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides (e.g., NaCl, NaBr) and alkoxides (e.g., sodium methoxide). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include the corresponding halide or alkoxide derivatives.
Hydrolysis: The primary products are 1-pentanesulfonic acid and isopropanol.
Aplicaciones Científicas De Investigación
Isopropyl 1-pentanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions to introduce the sulfonate group into organic molecules.
Biology: The compound can be used in biochemical assays and as a surfactant in various biological experiments.
Medicine: While not a common pharmaceutical agent, it can be used in the synthesis of drug intermediates.
Industry: It is employed in the production of specialty chemicals and as a surfactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of isopropyl 1-pentanesulfonate largely depends on its role in specific reactions. In substitution reactions, the sulfonate group acts as a good leaving group, facilitating the nucleophilic attack by other reagents. The molecular targets and pathways involved are typically related to the specific chemical or biochemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 1-pentanesulfonate: This compound is similar in structure but contains a sodium ion instead of the isopropyl group. It is commonly used as an ion-pairing reagent in chromatography.
Isopropyl 1-thio-β-d-galactopyranoside: Although structurally different, this compound also contains an isopropyl group and is used in molecular biology as an inducer for the lac operon.
Uniqueness
Isopropyl 1-pentanesulfonate is unique due to its specific combination of the isopropyl group and the sulfonate ester, which imparts distinct chemical properties and reactivity. Its ability to act as a leaving group in substitution reactions and its applications in various fields highlight its versatility compared to similar compounds.
Propiedades
Número CAS |
91284-47-8 |
|---|---|
Fórmula molecular |
C8H18O3S |
Peso molecular |
194.29 g/mol |
Nombre IUPAC |
propan-2-yl pentane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S/c1-4-5-6-7-12(9,10)11-8(2)3/h8H,4-7H2,1-3H3 |
Clave InChI |
SWLZRVUODQCRSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCS(=O)(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


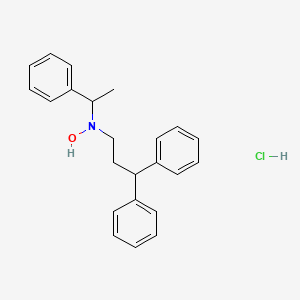
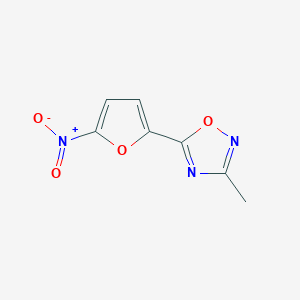
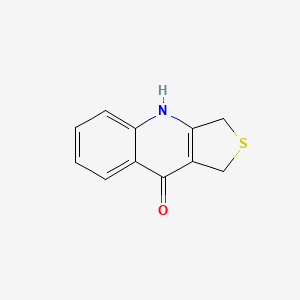
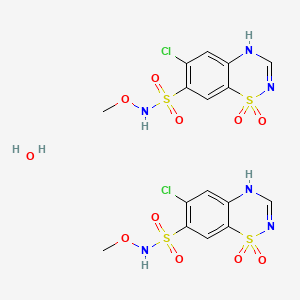

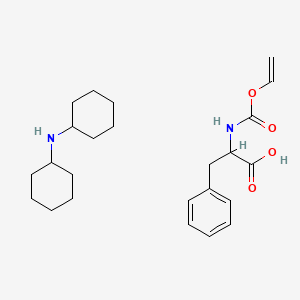
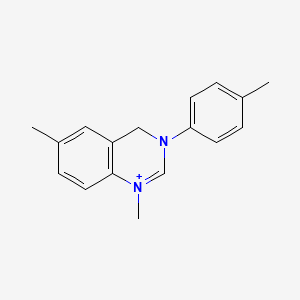
acetate](/img/structure/B12800057.png)


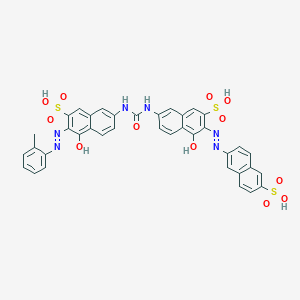
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
